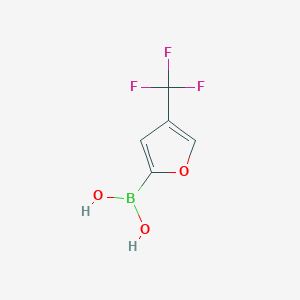

(4-(Trifluoromethyl)furan-2-yl)boronic acid

説明

Key Structural Features

| Component | Description |

|---|---|

| Furan ring | Planar aromatic system with conjugated π-electrons. Bond lengths: C-O (1.36 Å), C-C (1.43 Å). |

| Trifluoromethyl | Electron-withdrawing group at C4, inducing ring polarization and stabilizing boronic acid reactivity. |

| Boronic acid | Trigonal planar geometry at boron, with B-O bonds (~1.36 Å) and B-C bond (~1.56 Å). |

The trifluoromethyl group’s electronegativity creates a meta-directing effect , influencing regioselectivity in cross-coupling reactions. The boronic acid group’s sp²-hybridized boron atom facilitates covalent interactions with diols and nucleophiles, critical for Suzuki-Miyaura couplings.

Comparative Analysis with Related Furan-Based Boronic Acids

To contextualize its uniqueness, Table 1 compares this compound with structurally similar compounds:

Table 1: Structural and Functional Comparisons

Key Differences

Substituent Position :

Reactivity :

Applications :

This analysis underscores how substituent placement and fluorination tailor the compound’s reactivity for specialized synthetic roles. Future research could explore its utility in fluorinated drug candidates or advanced materials.

特性

分子式 |

C5H4BF3O3 |

|---|---|

分子量 |

179.89 g/mol |

IUPAC名 |

[4-(trifluoromethyl)furan-2-yl]boronic acid |

InChI |

InChI=1S/C5H4BF3O3/c7-5(8,9)3-1-4(6(10)11)12-2-3/h1-2,10-11H |

InChIキー |

CYUKEHLYIZCJFA-UHFFFAOYSA-N |

正規SMILES |

B(C1=CC(=CO1)C(F)(F)F)(O)O |

製品の起源 |

United States |

準備方法

Halogen-Metal Exchange and Boronation of Halogenated Furan Derivatives

One of the most established methods for preparing boronic acids on heteroaromatic rings such as furan involves the metallation of halogenated precursors followed by reaction with boron electrophiles.

- Starting Material : 4-halogenated furfural acetals or 4-halogenated trifluoromethyl-substituted furans (X = Cl, Br, I).

- Metallation : Treatment with organometallic reagents such as Grignard reagents (RMgX) or organolithium reagents (RLi) selectively metallates the halogenated position on the furan ring.

- Boronation : The metallated intermediate is then reacted with boronic acid esters or boronic anhydrides to form the corresponding boronate ester.

- Hydrolysis : Acidic hydrolysis removes protecting groups (e.g., acetals) and converts boronate esters to the free boronic acid.

This method retains regioselectivity and is effective for preparing 2-formylfuran-4-boronic acid derivatives, which can be adapted for trifluoromethyl-substituted furans by using appropriately substituted halogenated precursors.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Halogenation | Halogen source (Cl2, Br2, I2) | 4-Halogenated trifluoromethyl furan |

| Metallation | RMgX or RLi (e.g., n-BuLi) | Organometallic intermediate at C-4 |

| Boronation | Boronic acid ester or anhydride | Boronate ester intermediate |

| Hydrolysis | Acidic aqueous conditions (e.g., HCl) | (4-(Trifluoromethyl)furan-2-yl)boronic acid |

This approach is described in detail in a patent for 2-formylfuran-4-boronic acid preparation, which can be extrapolated to trifluoromethyl-substituted analogs by using the corresponding halogenated furans.

Transition Metal-Catalyzed Cross-Coupling Using Boronic Acid Precursors

Another route involves the use of palladium- or nickel-catalyzed cross-coupling reactions where trifluoromethyl-substituted furan derivatives bearing halogens are coupled with boronic acid derivatives.

- Catalysts : Pd(OAc)2, Ni(cod)2, or other Pd/Ni complexes with phosphine ligands.

- Coupling Partners : Halogenated trifluoromethyl furans and boronic acid derivatives.

- Bases : Potassium phosphate, potassium carbonate, or other bases to facilitate transmetallation.

- Solvents : DMF, toluene, or mixed solvent systems with water or methanol.

- Conditions : Mild to moderate temperatures (room temperature to 80 °C), reaction times from several hours to overnight.

This method allows the direct formation of the boronic acid moiety on the furan ring or the coupling of trifluoromethyl-substituted furans with arylboronic acids to form complex derivatives.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst | Pd(OAc)2 (10 mol%), Ni(cod)2 (15-20 mol%) | Ligands such as XPhos or PCy3 used |

| Base | K3PO4, K2CO3 | Facilitates transmetallation |

| Solvent | DMF, toluene, MeOH/H2O mixtures | Solubility and reactivity optimization |

| Temperature | 25–80 °C | Reaction time 6–13 hours |

| Yield | 70–96% | Dependent on substrate and conditions |

For example, nickel-catalyzed coupling of 2-fluorobenzofurans with arylboronic acids bearing trifluoromethyl groups achieved yields up to 78% under optimized conditions. This strategy can be adapted for the synthesis of this compound by selecting appropriate halogenated furan substrates and boron reagents.

Protection and Deprotection Strategies in Boronic Acid Synthesis

Boronic acids are often isolated as protected boronate esters to improve stability during synthesis and purification.

- Protection : Formation of neopentyl glycol boronate esters or other cyclic boronate esters during synthesis.

- Deprotection : Hydrolysis under aqueous conditions or treatment with mild acids to liberate the free boronic acid.

- Advantages : Enhanced stability, easier purification, and handling.

For instance, in the synthesis of boronic acid derivatives related to nicotinamides, neopentyl glycol boronate esters were formed and later hydrolyzed to yield the free boronic acid. Similar strategies can be applied to this compound to improve synthetic efficiency and product purity.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Halogen-Metal Exchange + Boronation | Halogenated furan, RMgX or RLi, boronic esters, acid hydrolysis | High regioselectivity, well-established | Requires sensitive organometallics |

| Pd/Ni-Catalyzed Cross-Coupling | Pd(OAc)2 or Ni(cod)2, phosphine ligands, base, arylboronic acids | Mild conditions, broad substrate scope | Catalyst cost, optimization needed |

| Protection/Deprotection | Boronate esters (neopentyl glycol), acid hydrolysis | Stability during synthesis, purification ease | Additional synthetic steps |

Research Findings and Practical Considerations

- The metallation-boronation approach provides a direct route to boronic acids on furan rings but requires careful control of reaction conditions to avoid side reactions and maintain regioselectivity.

- Transition metal-catalyzed cross-coupling methods offer versatility and functional group tolerance, enabling the synthesis of diverse trifluoromethyl-substituted furan boronic acids and derivatives.

- Protection of boronic acids as esters is a common practice to enhance stability and facilitate purification, with deprotection steps yielding the target boronic acid in high purity.

- Optimization of catalyst loading, base choice, solvent system, and temperature is critical to maximize yield and minimize by-products.

- The trifluoromethyl group’s electron-withdrawing nature influences reactivity and may require adjustment of reaction parameters.

化学反応の分析

Types of Reactions

(4-(Trifluoromethyl)furan-2-yl)boronic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding furan derivatives.

Reduction: Reduction reactions can yield different furan-based products.

Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in Suzuki-Miyaura cross-coupling reactions.

Major Products

The major products formed from these reactions include various substituted furan derivatives, which can be further utilized in the synthesis of complex organic molecules .

科学的研究の応用

Pharmaceutical Development

The compound plays a crucial role in the synthesis of pharmaceuticals. It is particularly useful in the development of drugs targeting specific biological pathways. The incorporation of boronic acids in drug design allows for the modulation of biological activity and selectivity. For instance, (4-(trifluoromethyl)furan-2-yl)boronic acid can be utilized in the synthesis of protease inhibitors and other therapeutic agents that require precise molecular interactions.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block. It is commonly employed in cross-coupling reactions, such as Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds. This method is essential for creating complex molecules used in agrochemicals and fine chemicals. The compound's unique structure allows for the synthesis of diverse organic compounds with tailored properties.

Material Science

The compound is also applied in material science, particularly in the formulation of advanced materials. Its incorporation into polymers and coatings enhances their properties, including durability, chemical resistance, and thermal stability. Research indicates that materials modified with this compound exhibit improved performance characteristics, making them suitable for applications in electronics and protective coatings.

Fluorine Chemistry

Due to its trifluoromethyl group, this compound is valuable in fluorine chemistry. Researchers utilize this compound to explore new pathways for synthesizing fluorinated compounds that exhibit enhanced biological activity and stability. The ability to introduce fluorine atoms into organic molecules can significantly alter their properties, leading to novel applications in pharmaceuticals and agrochemicals.

Analytical Chemistry

In analytical chemistry, this compound is used for detecting and quantifying specific compounds. Its reactivity allows it to form stable complexes with various analytes, facilitating accurate measurements crucial for quality control across different industries. This application underscores its importance in ensuring the reliability of chemical products.

Case Study 1: Drug Development

A study demonstrated the use of this compound in synthesizing a novel class of kinase inhibitors. The compound was integrated into the molecular framework to enhance potency and selectivity against specific cancer cell lines, showcasing its potential in targeted therapy.

Case Study 2: Material Enhancement

Research on polymer coatings revealed that incorporating this compound improved thermal stability and scratch resistance compared to traditional materials. This advancement has implications for developing more durable coatings for industrial applications.

作用機序

The mechanism of action of (4-(Trifluoromethyl)furan-2-yl)boronic acid primarily involves its role as a reagent in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form palladium-boron complexes, which facilitate the transfer of the trifluoromethylated furan moiety to various substrates. This process involves oxidative addition, transmetalation, and reductive elimination steps .

類似化合物との比較

Substituent Effects on Reactivity and Yield

Electron-withdrawing groups (-CF₃, -F, -NO₂) on boronic acids significantly influence reaction outcomes. For example:

Key Observations :

- The -CF₃ group enhances yields in glycosylation and Suzuki-Miyaura reactions due to increased electrophilicity .

- In Petasis reactions, however, strong electron-withdrawing groups (-CF₃, -NO₂) hinder product formation, likely due to reduced nucleophilicity of the boronic acid .

Structural Analogs and Pharmacological Activity

Furan-Based Boronic Acids

- (5-(Methoxycarbonyl)furan-2-yl)boronic acid : Used in synthesizing MbtI inhibitors with IC₅₀ values of 16.6–34.8 μM, demonstrating moderate activity against bacterial targets .

- (5-Formylfuran-2-yl)boronic acid : Structural similarity (58% to the target compound) but lower stability due to the aldehyde group .

Phenyl-Based Boronic Acids

- (4-(Trifluoromethyl)phenyl)boronic acid : Widely used in materials science (e.g., functionalizing multi-layer graphitic materials) and meriolin synthesis .

- [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid: Exhibits potent HDAC inhibition (IC₅₀: ~1 μM), outperforming trichostatin A in fungal appressorium inhibition .

Thiophene-Based Boronic Acids

- (4-(4-(Trifluoromethyl)phenyl)thiophen-2-yl)boronic acid : Similar to the furan analog but with a thiophene ring. Thiophene’s higher electron density may alter reactivity in cross-coupling reactions .

Key Observations :

- Trifluoromethyl groups improve thermal and oxidative stability but may reduce aqueous solubility.

- Safety profiles are consistent across trifluoromethyl-substituted boronic acids, with primary risks being skin/eye irritation .

生物活性

(4-(Trifluoromethyl)furan-2-yl)boronic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed examination of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound this compound belongs to the class of boronic acids, which are known for their ability to form reversible covalent bonds with diols and other nucleophiles. The trifluoromethyl group enhances its lipophilicity and may influence its interaction with biological targets.

Boronic acids have been shown to interact with various biological pathways. The specific mechanisms associated with this compound include:

- Inhibition of Enzymatic Activity : Boronic acids can act as inhibitors of serine proteases and other enzymes by forming stable complexes with active site residues.

- Antitumor Activity : Some studies suggest that compounds containing furan and boronic acid moieties exhibit significant antiproliferative effects against cancer cell lines by inducing apoptosis and inhibiting tubulin polymerization .

Antiproliferative Effects

A series of studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The following table summarizes key findings:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung Cancer) | 0.56 | Induction of apoptosis via caspase activation |

| HL-60 (Leukemia) | 1.0 | Inhibition of tubulin polymerization |

| MV4–11 (Leukemia) | < 1 | Induces cell cycle arrest |

Case Studies

- Antitumor Activity in Leukemia Models : A study conducted on the MV4–11 leukemia cell line demonstrated that this compound significantly inhibited cell proliferation, with an IC50 value below 1 µM. The compound was shown to induce apoptosis through caspase activation, highlighting its potential as an antileukemic agent .

- Mechanistic Insights : Molecular docking studies have revealed that this compound interacts favorably with the α/β tubulin interface, suggesting a mechanism similar to that of known microtubule inhibitors like colchicine . These interactions are critical for understanding how this compound may disrupt mitotic processes in cancer cells.

- Potential for Drug Development : Research indicates that derivatives of boronic acids, including those with furan rings, are promising candidates for developing new therapeutics targeting various cancers, particularly due to their unique mechanisms involving enzyme inhibition and apoptosis induction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。